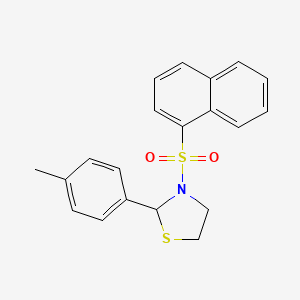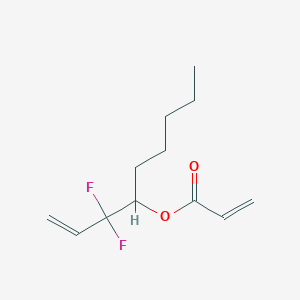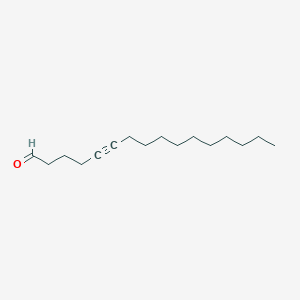
5-Hexadecynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexadecynal is an organic compound with the molecular formula C16H28O. It is an aliphatic aldehyde with a triple bond located at the fifth carbon atom. This compound is part of the fatty aldehyde family, which are long-chain aldehydes with at least 12 carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecynal can be achieved through various methods. One common approach involves the partial oxidation of 5-Hexadecyne. This reaction typically requires a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature. Another method involves the hydroformylation of 1-Hexadecene followed by selective dehydrogenation.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 5-Hexadecanol. This process uses a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
5-Hexadecynal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to 5-Hexadecynoic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to 5-Hexadecanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products
Oxidation: 5-Hexadecynoic acid.
Reduction: 5-Hexadecanol.
Substitution: Various substituted hexadecynal derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hexadecynal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe for studying lipid metabolism and signaling pathways.
Medicine: It is investigated for its potential use in drug development, particularly in targeting lipid-related disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 5-Hexadecynal involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. For example, it has been shown to interact with acyl-CoA-binding protein, influencing lipid metabolism pathways. Additionally, its aldehyde group can form Schiff bases with amino groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Hexadecanal: A saturated aldehyde with similar chain length but lacking the triple bond.
5-Hexadecanone: A ketone with a similar carbon chain but with a carbonyl group instead of an aldehyde group.
5-Hexadecenoic acid: An unsaturated fatty acid with a double bond instead of a triple bond.
Uniqueness
5-Hexadecynal’s uniqueness lies in its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This triple bond allows for unique reactions such as alkyne metathesis and cycloaddition, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
823785-36-0 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadec-5-ynal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-10,13-15H2,1H3 |
InChI Key |
AUIZZMNWZQUQME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)

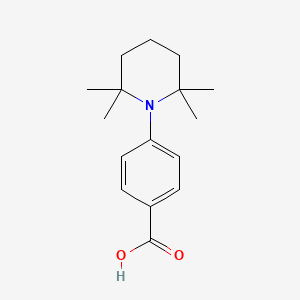
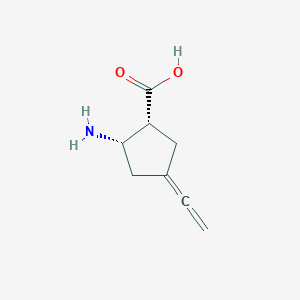

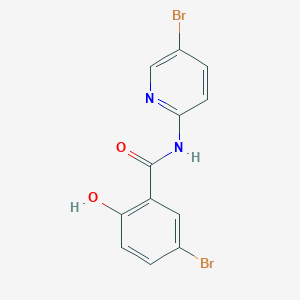

![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
